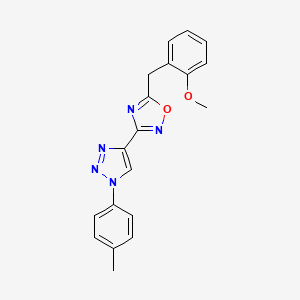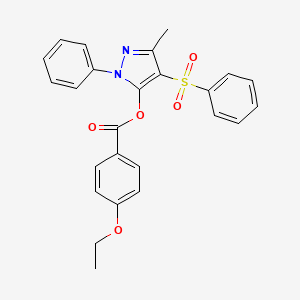
5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring, a triazole ring, and a methoxybenzyl group. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is known to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases. This compound has also shown potential as an antimicrobial agent by inhibiting the growth of bacteria.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects. In vitro studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. This compound has also shown potential as a neuroprotective agent by inhibiting the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity towards specific enzymes and proteins. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole. One of the potential directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has been achieved using different methods. One of the most commonly used methods is the Huisgen 1,3-dipolar cycloaddition reaction. In this method, the starting materials are 2-methoxybenzyl azide and p-tolyl acetylene, which undergo a cycloaddition reaction in the presence of copper (I) catalyst and triethylamine to form the triazole ring. This intermediate is then reacted with ethyl chloroformate and sodium azide to form the oxadiazole ring.
Applications De Recherche Scientifique
5-(2-methoxybenzyl)-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and bacterial infections.
Propriétés
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-7-9-15(10-8-13)24-12-16(21-23-24)19-20-18(26-22-19)11-14-5-3-4-6-17(14)25-2/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJWEOZQQLZTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C3=NOC(=N3)CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B2606000.png)
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/no-structure.png)
![{[4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetic acid](/img/structure/B2606002.png)




![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606009.png)

![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2606011.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2606012.png)
![7-Fluoro-2-methyl-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2606016.png)

![3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2606019.png)